molecular formula C9H8BrNO3 B6608787 1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene CAS No. 1647120-40-8

1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene

Cat. No.: B6608787
CAS No.: 1647120-40-8
M. Wt: 258.07 g/mol
InChI Key: HSAHDRDBZIRZLU-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromine atom, a nitro group, and a prop-2-en-1-yloxy group. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-nitro-2-(prop-2-en-1-yloxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties and applications.

Mechanism of Action

The mechanism of action of 1-bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene depends on its specific application and the target it interacts withThese substituents can modulate the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-3-nitro-2-(prop-2-en-1-yloxy)benzene can be compared with other similar compounds, such as:

The unique combination of substituents in this compound imparts distinct properties that differentiate it from these related compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-bromo-3-nitro-2-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-6-14-9-7(10)4-3-5-8(9)11(12)13/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAHDRDBZIRZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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